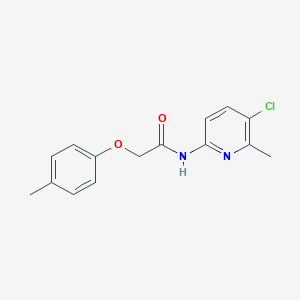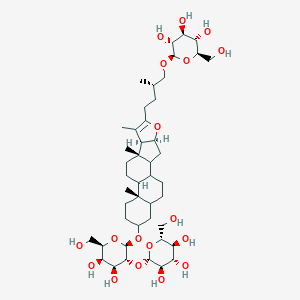
Anémarsaponoside BIII
Vue d'ensemble
Description
The compound Pseudoprototimosaponin aiii is a complex organic molecule with multiple hydroxyl groups and a pentacyclic structure
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Anemarsaponin BIII, also known as D85003, Pseudoprototimosaponin aiii, or (2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, is a bioactive steroidal saponin isolated from Anemarrhena asphodeloides .
Target of Action
Anemarsaponin BIII has been found to interact with several key targets, including CYP3A4, CYP2D6, and CYP2E1 . These are major enzymes involved in drug metabolism and are part of the cytochrome P450 family. The compound’s interaction with these targets can influence the metabolism of other drugs, indicating potential drug-drug interactions .
Mode of Action
Anemarsaponin BIII exhibits significant inhibitory effects on the activity of CYP3A4, CYP2D6, and CYP2E1 . It acts as a non-competitive inhibitor for CYP3A4 and a competitive inhibitor for CYP2D6 and CYP2E1 . This means that it binds to these enzymes and reduces their activity, which can affect the metabolism of other substances that are substrates for these enzymes.
Biochemical Pathways
Anemarsaponin BIII is involved in the modulation of several signaling pathways. It plays a vital role in the inhibition of many signaling pathways such as the PI3K/AKT pathway, AKT/MAPK pathway, EGFR/PI3K/AKT pathway, PI3K/AKT/mTOR pathway, and RNF6/AKT/mTOR pathway . These pathways are crucial for cell proliferation, survival, and metabolism. By inhibiting these pathways, Anemarsaponin BIII can exert anti-inflammatory and anti-cancer effects .
Pharmacokinetics
It has been suggested that the compound can be quickly absorbed into the blood circulation and shows double plasma concentration peaks . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Anemarsaponin BIII.
Result of Action
Anemarsaponin BIII has been reported to exhibit anti-inflammatory, anti-platelet aggregative, and anti-depressive effects . It has also been shown to have cytotoxic activities on various cancer cell lines . In addition, it has been found to reduce immune inflammation, making it a promising candidate for the treatment of conditions like acute pancreatitis .
Action Environment
The action of Anemarsaponin BIII can be influenced by various environmental factors. For instance, it has been found that small molecule fractions in Anemarrhena asphodeloides extracts could increase the absorption and improve the bioavailability of the steroidal saponins, including Anemarsaponin BIII . This suggests that the presence of other compounds can influence the action, efficacy, and stability of Anemarsaponin BIII.
Analyse Biochimique
Biochemical Properties
Anemarsaponin BIII plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit significant inhibitory effects on the activities of CYP3A4, 2D6, and 2E1 enzymes . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds .
Cellular Effects
Anemarsaponin BIII has profound effects on various types of cells and cellular processes. It has been shown to exhibit cytotoxic activities on HepG2 and SGC7901 human cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Anemarsaponin BIII involves its interactions at the molecular level. It binds to and inhibits the activities of CYP3A4, 2D6, and 2E1 enzymes . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Anemarsaponin BIII change over time. It has been shown to exhibit time-dependent inhibition of CYP3A4, with a KI value of 4.88 μM and a Kinact value of 0.053/min
Metabolic Pathways
Anemarsaponin BIII is involved in various metabolic pathways. It interacts with enzymes of the cytochrome P450 family, indicating its involvement in the metabolism of xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of Anemarsaponin BIII within cells and tissues are yet to be fully understood. It has been suggested that small fractions in A. asphodeloides extracts could increase the absorption and improve the bioavailability of the steroidal saponins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of its pentacyclic core and the subsequent addition of hydroxyl groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to maintain the necessary reaction conditions. Purification steps such as chromatography and crystallization would be essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with a carbamate functional group.
Lemon balm: Contains flavonoids and phenolic compounds, which share some structural similarities.
Uniqueness
This compound’s uniqueness lies in its complex stereochemistry and pentacyclic structure, which confer specific chemical and biological properties not found in simpler molecules. Its multiple hydroxyl groups and potential for functionalization make it a versatile compound for various applications.
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19-,21?,22?,23?,24?,25?,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHLIYKWVMBBFX-GFMVILKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(O[C@@H]2[C@H]1[C@]3(CCC4C(C3C2)CCC5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142759-74-8 | |
| Record name | Pseudoprototimosaponin AIII | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142759748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


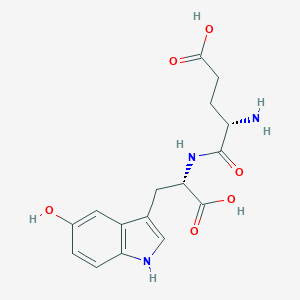
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)
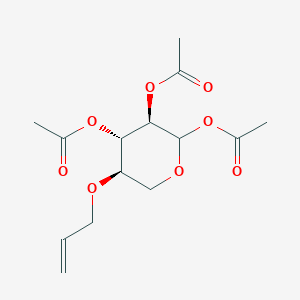
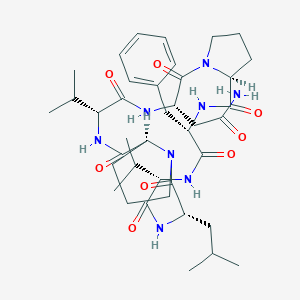
![3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-4-[[2-[6-[(E)-2-hydroxypent-3-enyl]-4-methyloxan-2-yl]acetyl]amino]-2-methylbutanamide](/img/structure/B235618.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)
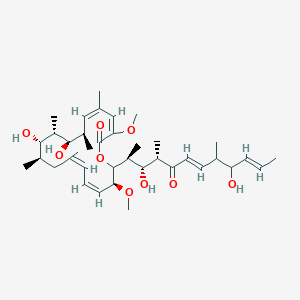
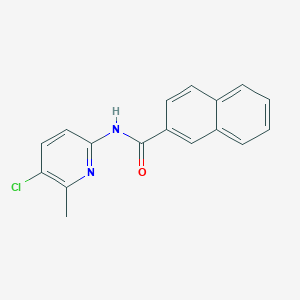
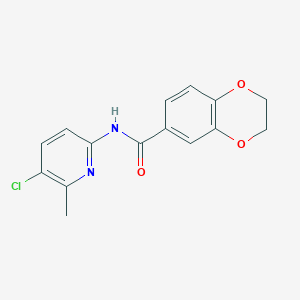
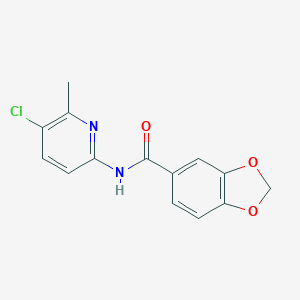

![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)
